REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[N:8][NH:9][C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4].[CH2:15](Br)[CH2:16][CH3:17]>>[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[N:8][N:9]([CH2:15][CH2:16][CH3:17])[C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4].[CH3:1][O:2][C:3]([C:5]1[C:6]2[C:10]([CH:11]=[C:12]([Br:14])[CH:13]=1)=[N:9][N:8]([CH2:15][CH2:16][CH3:17])[CH:7]=2)=[O:4]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2C=NNC2C=C(C1)Br
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compounds were prepared in the same manner
|
Type
|
CUSTOM
|
Details
|
The obtained crude products
|
Type
|
CUSTOM
|
Details
|
were purified by silica gel chromatography (eluent: 10% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=2C=NN(C2C=C(C1)Br)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C2=CN(N=C2C=C(C1)Br)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[N:8][NH:9][C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4].[CH2:15](Br)[CH2:16][CH3:17]>>[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[N:8][N:9]([CH2:15][CH2:16][CH3:17])[C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4].[CH3:1][O:2][C:3]([C:5]1[C:6]2[C:10]([CH:11]=[C:12]([Br:14])[CH:13]=1)=[N:9][N:8]([CH2:15][CH2:16][CH3:17])[CH:7]=2)=[O:4]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2C=NNC2C=C(C1)Br
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compounds were prepared in the same manner
|
Type
|
CUSTOM
|
Details
|
The obtained crude products
|
Type
|
CUSTOM
|
Details
|
were purified by silica gel chromatography (eluent: 10% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=2C=NN(C2C=C(C1)Br)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C2=CN(N=C2C=C(C1)Br)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |